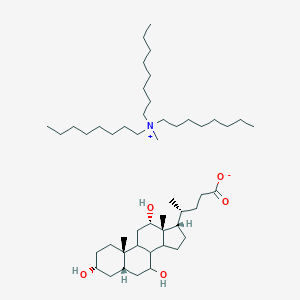
5,6-Dichloro-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid and its derivatives has been reported in various studies . For instance, one study reported the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .Molecular Structure Analysis
The molecular structure of 5,6-Dichloro-1H-indazole-3-carboxylic acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
5,6-Dichloro-1H-indazole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 231.04 . The InChI code for this compound is 1S/C8H4Cl2N2O2/c9-4-1-3-6 (2-5 (4)10)11-12-7 (3)8 (13)14/h1-2H, (H,11,12) (H,13,14) .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of derivatives similar to 5,6-Dichloro-1H-indazole-3-carboxylic acid has been studied, revealing that these compounds can form triclinic space groups and are expected to have stabilized crystal forms with better bioactivity and therapeutic activity due to their crystalline polymorphs. Such studies are essential for understanding the physical properties of compounds and their potential applications in drug development (Hu Yong-zhou, 2008).
Chemical Synthesis and Modification
Research into the synthesis and modification of indazole derivatives, including those related to 5,6-Dichloro-1H-indazole-3-carboxylic acid, has led to the development of various processes. These include the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which have shown significant antimicrobial and analgesic activities, indicating the potential for these compounds in medicinal chemistry (N. Jayanna et al., 2013).
Catalytic Activity and Photoluminescence
The development of new families of coordination polymers based on indazole carboxylic acids has been reported. These studies focus on the improved catalytic activity and photoluminescence properties of such compounds, indicating their utility in catalysis and materials science (Huarui Wang et al., 2016).
Male Contraception
Research has also explored the use of indazole carboxylic acids in the development of oral contraceptives for men. Compounds based on the core structure of lonidamine have shown efficacy in causing germ cell loss from the seminiferous epithelium without affecting the hypothalamus-pituitary-testicular axis, suggesting their potential as safe and reversible male contraceptives (C. Cheng et al., 2002).
Improved Synthetic Processes
Efforts to improve the synthetic processes of 1H-indazole-3-carboxylic acid, a compound related to 5,6-Dichloro-1H-indazole-3-carboxylic acid, have been made to facilitate its industrial manufacture. These improvements focus on lowering costs and simplifying operations, which is crucial for the large-scale production of these compounds (Rao Er-chang, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dichloro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPONGTCXWARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646679 |
Source


|
| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124459-91-2 |
Source


|
| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)

![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)








![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
